Elucidation of Novel 1,3-Thiazolidine-4-carbohydrazide Derivatives: A Technical Guide
Elucidation of Novel 1,3-Thiazolidine-4-carbohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of novel 1,3-thiazolidine-4-carbohydrazide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details common synthetic pathways and methodologies for their characterization using various spectroscopic and crystallographic techniques.
Synthesis of 1,3-Thiazolidine Derivatives
The synthesis of 1,3-thiazolidine-4-carbohydrazide derivatives often involves a multi-step process. A common approach begins with the synthesis of a 1,3-thiazolidin-4-one core, which can be subsequently functionalized to yield the desired carbohydrazide.
A prevalent method for the synthesis of the 1,3-thiazolidin-4-one scaffold is the one-pot condensation/cyclization reaction involving an aromatic aldehyde, an amine, and thioglycolic acid.[1] The resulting thiazolidinone can then be further modified. For instance, an ester group can be introduced, followed by reaction with hydrazine hydrate to form the carbohydrazide.[2]
Another synthetic route involves the reaction of a thiosemicarbazide derivative with an appropriate reagent like ethyl bromoacetate in the presence of a base.[3][4]
The following diagram illustrates a general workflow for the synthesis of 1,3-thiazolidine-4-carbohydrazide derivatives.
Caption: General synthetic workflows for 1,3-thiazolidine-4-carbohydrazide derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of 1,3-thiazolidine-4-carbohydrazide and related derivatives.
2.1. Synthesis of Ethyl 3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propionates [1]
To a solution of ethyl 3-aminopropionate hydrochloride (10 mmol) in freshly distilled toluene (15 mL), an aromatic aldehyde (15 mmol) is added under an inert atmosphere. The mixture is stirred for 5 minutes, followed by the addition of mercaptoacetic acid (20 mmol). After another 5 minutes of stirring, N,N-diisopropylethylamine (DIPEA, 13 mmol) is added. The reaction mixture is then heated at 110–115 °C for 36 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
2.2. Synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazide [2]
Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate is added to absolute ethanol (10 mL), followed by the addition of hydrazine hydrate (0.082 mmol, 99% w/w, 4 mL). The mixture is refluxed for 6 hours and then cooled to room temperature. The resulting precipitate is filtered, dried, and recrystallized from ethanol.
2.3. Synthesis of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide [3][4]
4-Salicyloyl thiosemicarbazide (2.11 g, 0.01 mol), ethyl bromoacetate (1.67 g, 0.01 mol), and sodium acetate (3.28 g, 0.04 mol) are added to 40 ml of ethyl alcohol in a round-bottom flask. The mixture is stirred for 10 minutes, then slowly warmed to boiling and stirred for 10 hours. After cooling to room temperature, 40 ml of water is added, and the mixture is left to stand for 12 hours. The resulting precipitate is filtered and recrystallized with ethyl alcohol.
Structure Elucidation Data
The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic and crystallographic techniques.
3.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the elucidation of the molecular structure.
Table 1: Representative ¹H NMR and ¹³C NMR Data for 1,3-Thiazolidine Derivatives
| Compound Class | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| N-substituted carboxylic acid hydrazide derivatives | =CH | 7.96–8.68 | 147.7–152.9 | [5] |
| NH | 11.20–12.28 | - | [5] | |
| C=O | - | 161.9–172.3 | [5] | |
| 2,3-disubstituted-1,3-thiazolidin-4-one derivatives | CH (SCHN) | 6.17–5.50 | 61.3–69.1 | [1][5] |
| CH₂-S | 3.38–3.82 | 32.59–39.18 | [1] | |
| Pyrazoline-thiazolidine-4-one derivatives | Amide NH | 8.96–9.67 | - | [1] |
| Pyrazoline CH₃ | 2.16–2.33, 3.08–3.12 | - | [1] | |
| Pyrazoline C | - | 107.83–108.38, 150.45–150.65 | [1] | |
| 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazide | NH | 9.25 | - | [2] |
| NH₂ | 4.23 | - | [2] | |
| CH₂ (thiazolidine) | 4.14 | 34.6 | [2] | |
| CH₂ (acetyl) | 4.47 | 52.4 | [2] | |
| C=O | - | 162.4, 168.6, 171.0 | [2] |
Table 2: Representative IR and Mass Spectrometry Data for 1,3-Thiazolidine Derivatives
| Compound Class | Technique | Characteristic Peaks/Values | Reference(s) |
| Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates | IR (cm⁻¹) | 1712–1728 (C=O, ester) | [1] |
| 3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propanoic acids | IR (cm⁻¹) | 1662–1743 (C=O, carboxylic acid) | [1] |
| Pyrazoline-thiazolidine-4-one derivatives | IR (cm⁻¹) | 1652–1686 (C=O, amide) | [1] |
| (Z)-Methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)-thiazolidin-5-ylidene)acetate | IR (cm⁻¹) | 3085 (Ar-CH), 2970 (Ali-CH), 1710, 1695 (C=O), 1620 (C=N), 1609 (Ar-C=C) | [6] |
| 3-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione | LC-MS (m/z) | 309.3 (M+) | [2] |
| 3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione | LC-MS (m/z) | 305.3 (M+) | [2] |
3.2. X-ray Crystallography
Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including stereochemistry.[7]
Table 3: Crystal and Structure Refinement Data for (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide [3][4]
| Parameter | Value |
| Chemical formula | C₁₀H₉N₃O₃S |
| Molar mass | 251.26 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 18.788 (2) |
| b (Å) | 8.9334 (10) |
| c (Å) | 12.7969 (14) |
| β (°) | 92.667 (2) |
| Volume (ų) | 2145.6 (4) |
| Z | 8 |
| Radiation type | Mo Kα |
| Absorption correction | Multi-scan |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.103 |
| Goodness-of-fit (S) | 0.99 |
The five-membered thiazolidinone ring in this structure adopts a slightly twisted conformation.[3][4] The planarity of the molecule is stabilized by an intramolecular N—H⋯(O,S) hydrogen bond.[3][4] In the crystal structure, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming sheets.[3][4]
The following diagram illustrates the logical workflow for the structure elucidation of novel 1,3-thiazolidine-4-carbohydrazide derivatives.
Caption: Logical workflow for structure elucidation.
References
- 1. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. novapublishers.com [novapublishers.com]
